N-(3-(5-(3-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazole ring might be formed through a cyclization reaction, while the sulfonamide group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, a five-membered ring containing two nitrogen atoms, is a notable feature of this molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, while the sulfonamide group could participate in substitution or elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could make it more polar, affecting its solubility in different solvents.Scientific Research Applications
Synthesis and Bioactivity Studies
Cytotoxicity and Tumor Specificity : Compounds related to N-(3-(5-(3-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide have been synthesized and tested for cytotoxicity, tumor specificity, and potential as carbonic anhydrase (CA) inhibitors. Some derivatives demonstrated interesting cytotoxic activities, which are crucial for further anti-tumor activity studies. In particular, derivatives with 3,4,5-trimethoxy and 4-hydroxy substituents showed significant cytotoxic activities (Gul et al., 2016).
Carbonic Anhydrase and Acetylcholinesterase Inhibition : Another study synthesized derivatives incorporating pyrazoline and sulfonamide pharmacophores, demonstrating their inhibitory potency against human CA isoenzymes and acetylcholinesterase (AChE) enzyme. These compounds also exhibited low cytotoxicity towards various cancer cell lines, making them potential candidates for further development as CA or AChE inhibitors (Ozmen Ozgun et al., 2019).
Anticancer and Antiviral Activities
- Celecoxib Derivatives : Research on celecoxib derivatives, structurally related to the mentioned compound, revealed potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds were evaluated for their ability to act as cyclooxygenase-2 inhibitors and showed promising results without causing significant tissue damage (Küçükgüzel et al., 2013).
Antimicrobial Activities
- Schiff Bases Synthesis : A study focused on the synthesis of novel Schiff bases using derivatives related to the target compound showed excellent antimicrobial activity. These derivatives were synthesized using a multi-step reaction, including the Gewald synthesis and Vilsmeier-Haack reaction, demonstrating potential as antimicrobial agents (Puthran et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-[3-(3-fluorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O5S2/c1-3-34(29,30)27-20-9-5-6-17(15-20)23-16-24(18-7-4-8-19(25)14-18)28(26-23)35(31,32)22-12-10-21(33-2)11-13-22/h4-15,24,27H,3,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNFICKJMYSUDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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